molecular formula C28H34N2O6 B266193 3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B266193
M. Wt: 494.6 g/mol
InChI Key: FYBGFSACDUIGCZ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(E)-[2-(2-methoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-[4-(2-methylpropoxy)phenyl]methanolate

InChI

InChI=1S/C28H34N2O6/c1-19(2)18-36-21-10-8-20(9-11-21)26(31)24-25(22-6-4-5-7-23(22)34-3)30(28(33)27(24)32)13-12-29-14-16-35-17-15-29/h4-11,19,25,31H,12-18H2,1-3H3/b26-24+

InChI Key

FYBGFSACDUIGCZ-SHHOIMCASA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4OC)O

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CC=CC=C4OC)/[O-]

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CC=CC=C4OC)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, isobutoxybenzoyl, methoxyphenyl, and morpholinyl groups through various organic reactions. Common reagents used in these steps include acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxybenzaldehyde
  • 2-methoxyphenyl isocyanate
  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Uniqueness

What sets 3-hydroxy-5-(2-methoxyphenyl)-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its combination of functional groups, which may confer unique chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.